Fluorocurarine chloride

Description

Properties

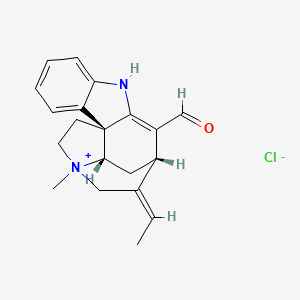

Molecular Formula |

C19H20O2N2, HCl |

|---|---|

Molecular Weight |

344.5 g/mol |

IUPAC Name |

(1R,11S,12Z,17S)-12-ethylidene-14-methyl-8-aza-14-azoniapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carbaldehyde;chloride |

InChI |

InChI=1S/C20H22N2O.ClH/c1-3-13-11-22(2)9-8-20-16-6-4-5-7-17(16)21-19(20)15(12-23)14(13)10-18(20)22;/h3-7,12,14,18H,8-11H2,1-2H3;1H/b13-3+;/t14-,18-,20+,22?;/m0./s1 |

SMILES |

CC=C1C[N+]2(CCC34C2CC1C(=C3NC5=CC=CC=C45)C=O)C.[Cl-] |

Appearance |

Light brown powder |

Purity |

≥ 97%. Method for purity assay: mass spectrometry |

Synonyms |

12-hydroxynorfluorocurarine hydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

From Folk Remedy to Chemotherapy Cornerstone: A Technical History of the Vinca Alkaloids

A serendipitous discovery in the mid-20th century, stemming from the investigation of a traditional herbal remedy for diabetes, unveiled a powerful new class of anti-cancer agents: the Vinca alkaloids. This in-depth guide for researchers, scientists, and drug development professionals chronicles the history of this discovery, detailing the experimental protocols, quantitative data, and the elucidation of the mechanism of action that brought vinblastine (B1199706) and vincristine (B1662923) from the Madagascar periwinkle to the forefront of oncology.

The story of the Vinca alkaloids begins with Catharanthus roseus (formerly Vinca rosea), a plant with a history of use in traditional medicine for various ailments, including diabetes.[1][2] In the 1950s, two independent research groups, one led by Dr. Robert Noble and Dr. Charles Beer at the University of Western Ontario and another at the pharmaceutical company Eli Lilly and Company, initiated investigations into the plant's purported anti-diabetic properties.[1] Their research, however, took an unexpected turn.

Instead of observing a significant hypoglycemic effect, both teams noted a consistent and dramatic decrease in the white blood cell counts of their animal subjects.[3] This observation was a pivotal moment. Recognizing that uncontrolled proliferation of white blood cells is a hallmark of leukemia, the researchers astutely shifted their focus to investigate the plant's potential anti-cancer properties.[3] This marked the beginning of a journey that would lead to the isolation of two of the most important chemotherapeutic agents in history: vinblastine and vincristine.

From Plant to Pure Compound: The Experimental Journey

The initial challenge for researchers was to isolate and identify the active compounds from the complex mixture of over 200 alkaloids present in Catharanthus roseus.[4] This required the development of meticulous extraction and purification protocols.

Experimental Protocols: Isolation and Purification of Vinblastine and Vincristine

The early methods for isolating vinblastine and vincristine, while refined over time, laid the groundwork for their production. The general procedure involved a multi-step process of solvent extraction and chromatography.

1. Extraction:

-

Dried and powdered leaves of Catharanthus roseus were subjected to an initial extraction with an acidified aqueous solution, such as water acidified with a dilute acid to a pH of 3 to 4.[2] This step served to extract the alkaloids as their water-soluble salts.

-

The pH of the resulting aqueous extract was then raised to a range of 6 to 7 using a concentrated base.[2] This neutralized the alkaloids, making them soluble in organic solvents.

-

The alkaloid mixture was then extracted from the aqueous phase using an organic solvent.[2]

2. Chromatographic Separation:

-

The crude alkaloid extract was then subjected to column chromatography, a technique used to separate the components of a mixture.[1]

-

Early researchers utilized alumina (B75360) (aluminum oxide) as the stationary phase in the chromatography column.[1]

-

The separation was achieved by eluting the column with a gradient of organic solvents, starting with less polar solvents and gradually increasing the polarity.[1]

3. Crystallization and Purification:

-

The fractions collected from the chromatography column that contained the desired alkaloids were further purified by recrystallization.[1] This process involves dissolving the compound in a suitable solvent and then allowing it to slowly crystallize, leaving impurities behind in the solution.

This meticulous process allowed for the isolation of pure, crystalline vinblastine and vincristine, ready for preclinical and clinical evaluation.

Quantifying a Discovery: Yields and Efficacy

The isolation of vinblastine and vincristine allowed for the quantification of their presence in the plant and their potency against cancer cells. The yields, however, were remarkably low, presenting a significant challenge for production.

Data Presentation

Table 1: Early Reported Yields of Vinca Alkaloids from Catharanthus roseus

| Alkaloid | Plant Part | Reported Yield (circa 1960s) |

| Vinblastine | Dried Leaves | ~0.00025% |

| Vincristine | Dried Leaves | ~0.00002% |

Table 2: Early Preclinical Efficacy of Vinblastine and Vincristine

| Cell Line | Drug | IC50 (nM) | Exposure Time |

| L1210 Leukemia (murine) | Vinblastine | 4.0 | Continuous |

| L1210 Leukemia (murine) | Vincristine | 4.4 | Continuous |

| S49 Lymphoma (murine) | Vinblastine | 3.5 | Continuous |

| S49 Lymphoma (murine) | Vincristine | 5.0 | Continuous |

| HeLa (human) | Vinblastine | 2.6 | Continuous |

| HeLa (human) | Vincristine | 1.4 | Continuous |

| HL-60 Leukemia (human) | Vinblastine | 5.3 | Continuous |

| HL-60 Leukemia (human) | Vincristine | 4.1 | Continuous |

Note: Early preclinical studies often reported efficacy in terms of increased survival time in animal models rather than specific IC50 values from in vitro assays, which became more common later.[1]

Table 3: Summary of Early Clinical Trial Data for Vincristine in Childhood Leukemia

| Study | Disease | Number of Patients | Dosing Schedule | Response Rate | Key Toxicities |

| Karon et al. (1962) | Acute Leukemia (12/13 ALL) | 13 | IV, various schedules | 54% | Neurotoxicity, constipation, alopecia |

| Hardisty et al. (1969) | Acute Lymphoblastic Leukemia (ALL) | 22 (first treatment) | IV, with prednisone | 100% | Alopecia, gastrointestinal and neuromuscular toxicity |

Unraveling the Mechanism: A New Target in Cancer Therapy

The discovery of the Vinca alkaloids not only provided new treatments but also unveiled a novel molecular target for chemotherapy: tubulin and the microtubule cytoskeleton.[1] Early biochemical studies revealed that these alkaloids exert their cytotoxic effects by interfering with the assembly of microtubules.[1]

Microtubules are dynamic polymers of α- and β-tubulin dimers that are essential for various cellular processes, most critically for cell division where they form the mitotic spindle. The mitotic spindle is responsible for the precise segregation of chromosomes into two daughter cells.

The Vinca alkaloids bind to β-tubulin at a specific site, now known as the Vinca-binding domain.[1] This binding has two major consequences:

-

Inhibition of Polymerization: It prevents the tubulin dimers from assembling into microtubules.

-

Depolymerization: At higher concentrations, it can cause the disassembly of existing microtubules.

This disruption of microtubule dynamics has a profound and catastrophic effect on dividing cells.

The inability to form a functional mitotic spindle leads to the arrest of cells in the metaphase stage of mitosis.[1] This prolonged mitotic arrest triggers the cell's internal quality control mechanisms, ultimately activating the intrinsic apoptotic pathway and leading to programmed cell death.[1] This mechanism of action explains the potent anti-proliferative effects of vinblastine and vincristine, particularly in the rapidly dividing cells characteristic of cancer.

The discovery of the Vinca alkaloids stands as a landmark in the history of medicine. It was a testament to the importance of investigating traditional knowledge with scientific rigor and the power of serendipity in research. The journey from a folk remedy for diabetes to a cornerstone of modern cancer chemotherapy highlights a pivotal moment in the development of targeted therapies and continues to inspire the search for novel therapeutic agents from natural sources.

References

An In-depth Technical Guide to the Biosynthesis of Curare-Type Bisbenzylisoquinoline Alkaloids

A Note on "Fluorocurarine Chloride" : The term "this compound" appears to be a misnomer in the context of natural product biosynthesis. Extensive database searches reveal that the chemical structure of fluorocurarine does not contain fluorine. It is a derivative of norfluorocurarine, an alkaloid found in plants of the Vinca genus. The core structure is that of a bisbenzylisoquinoline alkaloid (BIA), similar to tubocurarine (B1210278), the active component of curare. This guide will, therefore, focus on the well-documented biosynthesis of the tubocurarine-type bisbenzylisoquinoline alkaloid core.

Introduction to Bisbenzylisoquinoline Alkaloid Biosynthesis

Bisbenzylisoquinoline alkaloids (BIAs) are a large and structurally diverse class of plant specialized metabolites, with over 2,500 identified compounds.[1] Many BIAs, such as morphine, codeine, and tubocurarine, possess significant pharmacological properties.[1] Tubocurarine, a potent neuromuscular blocking agent, is a bisbenzylisoquinoline alkaloid historically used as an arrow poison.[2] The biosynthesis of these complex molecules originates from the amino acid L-tyrosine and involves a series of enzymatic reactions, including a key phenol-coupling step to form the characteristic dimeric structure.

The Biosynthetic Pathway

The biosynthesis of bisbenzylisoquinoline alkaloids is a multi-step process that begins with the conversion of L-tyrosine into two key precursors: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA).[3]

The key steps in the pathway are:

-

Formation of (S)-Norcoclaurine : The first committed step is the Pictet-Spengler condensation of dopamine and 4-HPAA, catalyzed by the enzyme norcoclaurine synthase (NCS) . This reaction forms the foundational benzylisoquinoline scaffold of (S)-norcoclaurine.[3][4]

-

Methylation to N-Methylcoclaurine : (S)-Norcoclaurine undergoes a series of methylation reactions, utilizing S-adenosyl methionine (SAM) as a methyl donor, to form (S)-N-methylcoclaurine.[2]

-

Enantiomeric Coupling : The biosynthesis of tubocurarine is unique in that it involves the radical coupling of two different enantiomers of N-methylcoclaurine: (R)-N-methylcoclaurine and (S)-N-methylcoclaurine.[2]

-

Phenol Coupling : The crucial C-O ether linkage that dimerizes the two benzylisoquinoline monomers is catalyzed by a specific cytochrome P450 enzyme , berbamunine (B191780) synthase (CYP80A1).[5] This oxidative coupling is a defining step in the formation of bisbenzylisoquinoline alkaloids.

-

Final Methylation : An additional methylation step occurs to form the quaternary ammonium (B1175870) group present in tubocurarine.[2]

References

- 1. academic.oup.com [academic.oup.com]

- 2. Tubocurarine chloride - Wikipedia [en.wikipedia.org]

- 3. The biology and total syntheses of bisbenzylisoquinoline alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Purification and characterization of norcoclaurine synthase. The first committed enzyme in benzylisoquinoline alkaloid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Complete biosynthesis of the bisbenzylisoquinoline alkaloids guattegaumerine and berbamunine in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Fluorocurarine Chloride: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorocurarine chloride, a synthetically modified curare alkaloid, represents a fascinating scaffold for the development of novel neuromuscular blocking agents. Its mechanism of action, centered on the competitive antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction, is intricately linked to its rigid, polycyclic structure. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of fluorocurarine and its analogs. While specific quantitative SAR data for a broad series of fluorocurarine derivatives is not extensively available in the public domain, this document synthesizes the known pharmacology of fluorocurarine, general SAR principles for curare-like compounds, and the predictable influence of fluorination in medicinal chemistry. Detailed experimental protocols for the evaluation of neuromuscular blocking agents are provided, alongside visualizations of key signaling pathways and experimental workflows to guide further research and development in this area.

Introduction: The Enduring Legacy of Curare Alkaloids in Neuromuscular Blockade

The discovery and clinical application of curare alkaloids, such as d-tubocurarine, revolutionized the practice of surgery and anesthesia by enabling controlled muscle relaxation.[1] These naturally occurring compounds produce a non-depolarizing neuromuscular block by competitively inhibiting the binding of the neurotransmitter acetylcholine (ACh) to nicotinic acetylcholine receptors (nAChRs) on the motor endplate.[1] This antagonism prevents the depolarization of the muscle membrane, leading to flaccid paralysis.

This compound, a derivative of the Strychnos alkaloid norfluorocurarine, is a short-acting, selective sympathetic ganglioblocker with a secondary, weaker antagonist activity at the neuromuscular junction.[2] The introduction of a fluorine atom is a common strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[3] Understanding the precise relationship between the chemical structure of fluorocurarine derivatives and their biological activity is paramount for the rational design of new neuromuscular blocking agents with improved therapeutic profiles, such as faster onset, shorter duration of action, and reduced side effects.

Core Structure and Known Biological Activity of this compound

This compound possesses a complex, pentacyclic structure characteristic of curare alkaloids. The key pharmacophoric elements include:

-

A Quaternary Ammonium (B1175870) Group: This positively charged nitrogen is essential for binding to the anionic subsite of the nicotinic acetylcholine receptor.

-

A Rigid Polycyclic Core: This scaffold correctly orients the quaternary ammonium group and other interacting moieties for optimal receptor binding.

-

A Fluorine Atom: The specific placement of the fluorine atom is anticipated to influence the electronic properties and binding interactions of the molecule within the nAChR binding pocket.

This compound exhibits a dual pharmacological profile:

-

Selective Sympathetic Ganglion Blockade: At lower doses (0.02-0.2 mg/kg), it selectively blocks sympathetic ganglia, leading to a hypotensive effect.[2]

-

Neuromuscular Blockade: At higher doses (2-3 mg/kg), it produces a non-depolarizing neuromuscular block.[2]

Its affinity for acetylcholine receptors is reported to be high, with a Ki in the nanomolar range (~10⁻⁸ M).[4]

Structure-Activity Relationship (SAR) of Curare-Like Neuromuscular Blocking Agents

General Principles

-

Inter-onium Distance: For bis-quaternary compounds (possessing two quaternary nitrogens), the distance between these two positive charges is a critical determinant of potency. An optimal distance of approximately 10-12 Å is generally required for effective blockade of the nAChR.

-

Rigidity and Conformation: The rigidity of the molecular framework is crucial for maintaining the optimal spatial arrangement of the pharmacophoric elements.

-

Substituents on the Aromatic Rings: Modifications to the aromatic portions of the molecule can influence potency and selectivity by altering electronic properties and steric interactions within the receptor binding site.

The Potential Role of Fluorination

The introduction of fluorine into the curare scaffold can have several predictable effects:

-

Increased Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with complementary residues in the nAChR binding pocket, potentially increasing binding affinity.

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to a longer duration of action.

-

Altered Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which may affect its distribution and penetration into different tissues.

Quantitative Data on Related Neuromuscular Blocking Agents

To illustrate the type of data required for a comprehensive SAR analysis, the following table summarizes the potency of several non-fluorinated, clinically used neuromuscular blocking agents.

| Compound | ED95 (mg/kg) | Onset of Action (min) | Duration of Action (min) |

| d-Tubocurarine | 0.51 | 3-5 | >35 |

| Pancuronium | 0.07 | 3-5 | >35 |

| Vecuronium | 0.05 | 3-5 | 20-35 |

| Rocuronium | 0.3 | 1-2 | 20-35 |

| Atracurium | 0.25 | 3-5 | 20-35 |

| Mivacurium | 0.08 | 2-3 | 10-20 |

Data compiled from various sources for illustrative purposes. ED95 represents the dose required to produce 95% depression of the first twitch in a train-of-four stimulation.

A systematic study involving the synthesis of fluorocurarine analogs with fluorine at different positions, along with variations in other substituents, and subsequent determination of their ED95, onset, and duration of action would be necessary to construct a detailed SAR table for this specific class of compounds.

Experimental Protocols

The evaluation of novel neuromuscular blocking agents requires a combination of in vitro and in vivo assays to determine their potency, mechanism of action, and overall pharmacological profile.

In Vitro Assay: Phrenic Nerve-Hemidiaphragm Preparation

This classic ex vivo preparation allows for the direct measurement of muscle contraction in response to nerve stimulation in a controlled environment.

Methodology:

-

Preparation of the Tissue:

-

A rat or mouse is euthanized according to approved animal care protocols.

-

The diaphragm, along with the attached phrenic nerve, is carefully dissected and removed.

-

The preparation is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

-

Stimulation and Recording:

-

The phrenic nerve is placed on stimulating electrodes.

-

Supramaximal electrical stimuli (e.g., 0.2 ms (B15284909) duration, 0.1 Hz) are delivered to the nerve to elicit muscle contractions.

-

The resulting muscle tension is measured using a force-displacement transducer and recorded on a polygraph or digital data acquisition system.

-

-

Drug Application and Data Analysis:

-

After a stabilization period, a cumulative concentration-response curve is generated by adding increasing concentrations of the test compound (e.g., a fluorocurarine derivative) to the organ bath.

-

The percentage inhibition of the twitch response is calculated for each concentration.

-

The IC50 (the concentration of the drug that produces 50% inhibition of the maximal response) is determined by non-linear regression analysis of the concentration-response data.

-

In Vivo Assay: Sciatic Nerve-Tibialis Anterior Muscle Preparation in the Anesthetized Rodent

This in vivo model assesses the neuromuscular blocking effect of a compound in a whole-animal system.

Methodology:

-

Animal Preparation:

-

A rat or rabbit is anesthetized with an appropriate anesthetic agent (e.g., pentobarbital (B6593769) or urethane).

-

The sciatic nerve and tibialis anterior muscle of one hind limb are surgically exposed.

-

-

Stimulation and Recording:

-

The distal end of the cut sciatic nerve is placed on stimulating electrodes.

-

The tendon of the tibialis anterior muscle is attached to a force transducer.

-

Train-of-four (TOF) stimulation (four supramaximal stimuli at 2 Hz every 15 seconds) is applied to the sciatic nerve.

-

The evoked muscle twitches are recorded.

-

-

Drug Administration and Data Analysis:

-

The test compound is administered intravenously.

-

The degree of neuromuscular block is quantified by the reduction in the height of the first twitch (T1) and the fade in the TOF ratio (T4/T1).

-

The ED50 and ED95 (doses required to produce 50% and 95% twitch depression, respectively) are determined from the dose-response curve.

-

The onset of action (time to maximum block) and duration of action (time from injection to 25% recovery of T1) are also measured.

-

Nicotinic Acetylcholine Receptor Binding Assay

This assay determines the affinity of a compound for the nAChR.

Methodology:

-

Membrane Preparation:

-

Membranes rich in nAChRs are prepared from a suitable source, such as the electric organ of Torpedo californica or a cell line expressing the desired nAChR subtype.

-

-

Binding Reaction:

-

The membranes are incubated with a radiolabeled ligand that binds to the nAChR with high affinity (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin).

-

Increasing concentrations of the unlabeled test compound are added to compete with the radioligand for binding to the receptor.

-

-

Separation and Quantification:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The IC50 (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

-

The Ki (inhibition constant), which represents the affinity of the compound for the receptor, is calculated from the IC50 using the Cheng-Prusoff equation.

-

Visualizing Key Pathways and Workflows

Signaling Pathway of Neuromuscular Transmission and Blockade

Caption: Signaling pathway of neuromuscular transmission and its blockade by this compound.

Experimental Workflow for In Vitro Potency Determination

Caption: Experimental workflow for determining the in vitro potency of fluorocurarine analogs.

Logical Relationship in SAR Analysis

Caption: Logical relationship in the process of structure-activity relationship (SAR) analysis.

Conclusion and Future Directions

This compound presents a promising, yet underexplored, scaffold for the development of novel neuromuscular blocking agents. While its fundamental pharmacology is understood, a detailed structure-activity relationship for a series of fluorinated analogs remains to be elucidated. The experimental protocols and conceptual frameworks presented in this guide provide a roadmap for researchers to systematically investigate the impact of structural modifications on the potency, selectivity, and pharmacokinetic profile of fluorocurarine derivatives.

Future research should focus on the synthesis and pharmacological evaluation of a library of fluorocurarine analogs. Key areas of investigation should include:

-

Positional Isomers of Fluorine: Evaluating the effect of fluorine substitution at different positions on the aromatic rings.

-

Modifications of the Quaternary Ammonium Head: Investigating the impact of altering the substituents on the quaternary nitrogen.

-

Alterations to the Polycyclic Core: Exploring the effects of modifying the rigidity and conformation of the central ring system.

By systematically applying the principles of medicinal chemistry and employing the robust experimental methodologies outlined herein, the development of next-generation neuromuscular blocking agents with superior clinical properties is an achievable goal.

References

- 1. Quantitative examination of the interaction of competitive neuromuscular blocking agents on the indirectly elicited muscle twitch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorinated CRA13 analogues: Synthesis, in vitro evaluation, radiosynthesis, in silico and in vivo PET study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Differentiating the Neuropharmacological Properties of Nicotinic Acetylcholine Receptor-Activating Alkaloids [frontiersin.org]

- 4. Effects of nicotinic acetylcholine receptor-activating alkaloids on anxiety-like behavior in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Fluorocurarine Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorocurarine chloride, a derivative of norfluorocurarine (B207588) isolated from the plant Vinca erecta, is a short-acting selective sympathetic ganglioblocker with weak antagonist activity at the nicotinic acetylcholine (B1216132) receptor (nAChR) of the neuromuscular junction. This dual activity leads to hypotensive effects and, at higher doses, neuromuscular blockade. This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, including its mechanism of action, pharmacodynamic and toxicological data, and relevant experimental methodologies. Due to the limited availability of recent research, this guide synthesizes information from available technical data sheets and general pharmacological principles of related compounds.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | (1R,11S,12E,14S,17S)-12-ethylidene-14-methyl-8-aza-14-azoniapentacyclo[9.5.2.0¹,⁹.0²,⁷.0¹⁴,¹⁷]octadeca-2,4,6,9-tetraene-10-carbaldehyde;chloride | |

| Synonym(s) | Vincanine chlormethylate | |

| CAS Number | 22273-09-2 | |

| Molecular Formula | C₂₀H₂₃ClN₂O | |

| Molecular Weight | 342.86 g/mol | |

| Appearance | Solid | |

| Purity | ≥97% (TLC) | |

| Storage | 2-8°C, Protect from light |

Pharmacodynamics

The primary pharmacodynamic effects of this compound stem from its antagonist activity at nicotinic acetylcholine receptors located in autonomic ganglia and at the neuromuscular junction.

Mechanism of Action

This compound is a competitive antagonist of nicotinic acetylcholine receptors (nAChRs).[1][2] By binding to these receptors, it prevents the endogenous ligand, acetylcholine (ACh), from binding and initiating a response. This action occurs at two primary sites:

-

Autonomic Ganglia: In the autonomic nervous system, nAChRs are present on the postsynaptic membrane of both sympathetic and parasympathetic ganglia.[3][4][5] By blocking these receptors, this compound inhibits neurotransmission from preganglionic to postganglionic neurons, leading to a reduction in both sympathetic and parasympathetic outflow.[3][4]

-

Neuromuscular Junction: At the neuromuscular junction, nAChRs are located on the motor endplate of skeletal muscle fibers.[2][6][7] Antagonism of these receptors by this compound prevents ACh released from motor neurons from causing muscle depolarization and contraction, resulting in muscle relaxation and, at sufficient doses, paralysis.[2][6]

Pharmacological Effects

The dual ganglionic and neuromuscular blocking activities of this compound result in the following observable effects:

| Effect | Description | Dosage (in vivo) | Reference |

| Sympathetic Ganglionic Blockade | Selective blockade of sympathetic ganglia leads to vasodilation and a subsequent decrease in blood pressure (hypotensive effect). The potency is reported to be approximately 6 times that of arfonad. | 0.02-0.2 mg/kg | |

| Neuromuscular Blockade | At higher doses, it produces a non-depolarizing block of neuromuscular conductivity, leading to skeletal muscle relaxation. | 2-3 mg/kg | |

| Cardiovascular System | It is reported to be non-toxic to the cardiovascular system, with the primary effect being a lowering of blood pressure. | Not specified | |

| Other Receptors | It is stated to have no influence on M-cholinergic (muscarinic) and histaminergic receptors. | Not specified |

Pharmacokinetics

Toxicology

| Parameter | Value | Species | Route of Administration | Reference |

| LD₅₀ | 4.6 mg/kg (in a 0.1% solution) | Mouse (MUS) | Intravenous (IVN) | |

| LD₅₀ | 102.5 mg/kg (in a 1% solution) | Mouse (MUS) | Subcutaneous (SCU) |

Experimental Protocols

The following are detailed, generalized methodologies for assessing the key pharmacological activities of a compound like this compound.

In Vitro Ganglionic Blockade Assay (Isolated Ganglion Preparation)

Objective: To determine the potency and mechanism of ganglionic blockade.

Methodology:

-

Preparation: Isolate a sympathetic ganglion (e.g., superior cervical ganglion) from a suitable animal model (e.g., rabbit or rat) and place it in a temperature-controlled organ bath containing physiological salt solution (e.g., Krebs solution) and continuously gassed with 95% O₂ / 5% CO₂.

-

Stimulation and Recording: Place stimulating electrodes on the preganglionic nerve trunk and recording electrodes on the postganglionic nerve trunk. Deliver supramaximal electrical stimuli to the preganglionic nerve to elicit compound action potentials (CAPs) in the postganglionic nerve, which are then amplified and recorded.

-

Compound Administration: After obtaining a stable baseline of evoked CAPs, add increasing concentrations of this compound to the organ bath in a cumulative manner.

-

Data Analysis: Measure the amplitude of the CAP at each concentration of the test compound. Plot the percentage inhibition of the CAP amplitude against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value.

In Vivo Neuromuscular Blockade Assay (Phrenic Nerve-Hemi-diaphragm Preparation)

Objective: To assess the neuromuscular blocking potency and duration of action.

Methodology:

-

Preparation: Anesthetize a suitable animal model (e.g., rat or guinea pig). Isolate the phrenic nerve and a section of the hemidiaphragm muscle. Suspend the muscle in an organ bath containing physiological salt solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂. Attach the muscle to a force transducer.

-

Stimulation and Recording: Place stimulating electrodes on the phrenic nerve. Deliver single supramaximal stimuli at a set frequency (e.g., 0.1 Hz) to elicit muscle contractions (twitches), which are recorded by the force transducer.

-

Compound Administration: Once a stable baseline of twitch tension is achieved, administer this compound intravenously (in an in vivo setup) or add it to the organ bath (in an ex vivo setup).

-

Data Analysis: Measure the reduction in twitch height following compound administration. The dose required to produce a certain level of inhibition (e.g., 50% or 95%) can be determined. The duration of action can be measured as the time from maximum block to recovery of a certain percentage of the initial twitch height.

Visualizations

Signaling Pathway

Caption: Competitive antagonism of the nicotinic acetylcholine receptor by this compound.

Experimental Workflow

Caption: General experimental workflow for determining the potency of a neuromuscular blocking agent.

References

- 1. scienceopen.com [scienceopen.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Ganglionic Blockers | 100% Best Explanation by USMLE Strike [usmlestrike.com]

- 4. CV Pharmacology | Ganglionic Blockers [cvpharmacology.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. jocpr.com [jocpr.com]

- 7. derangedphysiology.com [derangedphysiology.com]

An In-Depth Technical Guide to the Mechanism of Action of Fluorocurarine Chloride on Nicotinic Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorocurarine chloride, also known as alcuronium (B1664504) chloride, is a semi-synthetic derivative of the natural alkaloid toxiferine. It functions as a non-depolarizing neuromuscular blocking agent, inducing muscle relaxation by acting as a competitive antagonist at nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its interaction with nAChRs at the neuromuscular junction, relevant quantitative data, detailed experimental protocols for its characterization, and visualizations of the associated signaling pathways and experimental workflows.

Mechanism of Action at the Neuromuscular Junction

The primary site of action for this compound is the postsynaptic membrane of the neuromuscular junction, where it interacts with muscle-type nAChRs.[1]

Competitive Antagonism

This compound is classified as a competitive antagonist of acetylcholine (ACh) at the nAChR.[1] This means that it binds to the same recognition site on the receptor as the endogenous agonist, ACh, without activating the receptor. By occupying the binding site, this compound prevents ACh from binding and subsequently blocks the opening of the ion channel associated with the receptor. This inhibition of ion flow, primarily of sodium (Na⁺) and potassium (K⁺) ions, prevents the depolarization of the motor endplate, thereby inhibiting muscle contraction and leading to flaccid paralysis.[1]

Signaling Pathway

The normal signaling cascade at the neuromuscular junction begins with the arrival of an action potential at the presynaptic nerve terminal, leading to the release of ACh into the synaptic cleft. ACh then binds to nAChRs on the muscle fiber membrane, causing a conformational change that opens the ion channel. The influx of Na⁺ ions leads to depolarization of the muscle membrane, generating an end-plate potential. If this potential reaches a certain threshold, it triggers a muscle action potential, which propagates along the muscle fiber and initiates the process of excitation-contraction coupling, ultimately resulting in muscle contraction.[2][3] this compound disrupts this pathway at the receptor level.

Quantitative Data

Specific in vitro binding affinity (Ki) and functional inhibitory concentration (IC50) values for this compound at nAChRs are not extensively reported in publicly available literature. However, its potency can be contextualized by comparing it with other non-depolarizing neuromuscular blocking agents. The table below presents available quantitative data for this compound and related compounds.

| Compound | Parameter | Value | Receptor/System | Reference |

| Alcuronium (Fluorocurarine) Chloride | ED₅₀ | 111 µg/kg | Human (in vivo) | [4] |

| Alcuronium (Fluorocurarine) Chloride | ED₉₅ | 250 µg/kg | Human (in vivo) | [4] |

| Pancuronium (B99182) | IC₅₀ | 5.5 ± 0.5 nM | Embryonic mouse muscle nAChR | [5] |

| (+)-Tubocurarine | IC₅₀ | 41 ± 2 nM | Embryonic mouse muscle nAChR | [5] |

| Pancuronium | Kᵢ (approx.) | 0.01 µM | Embryonic-type nAChR | [5] |

| Atracurium (B1203153) | Kᵢ (approx.) | 1 µM | Embryonic-type nAChR | [5] |

Note: ED₅₀ and ED₉₅ represent the effective doses required to produce a 50% and 95% reduction in muscle twitch response, respectively, and are not direct measures of receptor affinity.

Experimental Protocols

The characterization of nAChR antagonists like this compound typically involves a combination of radioligand binding assays and functional electrophysiological studies.

Radioligand Binding Assay (Competitive)

This assay determines the affinity of a compound for a receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the Ki of this compound for nAChRs.

Materials:

-

Membrane preparation from a source rich in nAChRs (e.g., Torpedo electric organ, cultured cells expressing specific nAChR subtypes).

-

Radioligand with high affinity for nAChRs (e.g., [³H]epibatidine, [¹²⁵I]α-bungarotoxin).

-

This compound (unlabeled competitor).

-

Assay buffer (e.g., Tris-HCl buffer).

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Incubation: In a series of tubes, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound. Include tubes for total binding (radioligand only) and non-specific binding (radioligand in the presence of a saturating concentration of a known nAChR ligand).[6]

-

Equilibration: Allow the binding to reach equilibrium (e.g., incubate for 60-120 minutes at room temperature or 4°C).[6]

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. The receptors and bound radioligand will be trapped on the filter.[7]

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[7]

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Patch-Clamp Electrophysiology (Whole-Cell Recording)

This technique allows for the direct measurement of ion channel activity in response to agonist application in the presence and absence of an antagonist.

Objective: To characterize the functional antagonism of this compound on nAChRs.

Materials:

-

Cell line expressing the nAChR subtype of interest (e.g., HEK293 cells transfected with nAChR subunits).

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system).

-

Glass micropipettes.

-

Intracellular and extracellular recording solutions.

-

Acetylcholine (agonist).

-

This compound.

Protocol:

-

Cell Preparation: Culture cells expressing the target nAChRs on coverslips.[9]

-

Pipette Preparation: Pull glass micropipettes to a suitable resistance (e.g., 2-5 MΩ) and fill with intracellular solution.[10]

-

Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.[10]

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving the whole-cell recording configuration. This allows for control of the intracellular environment and measurement of whole-cell currents.[10]

-

Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV).

-

Agonist Application: Apply a known concentration of acetylcholine to the cell to elicit an inward current through the nAChRs.

-

Antagonist Application: Co-apply or pre-apply varying concentrations of this compound with the acetylcholine to observe the inhibition of the agonist-evoked current.[9]

-

Data Analysis: Measure the peak amplitude of the inward currents in the absence and presence of the antagonist. Plot the percentage of inhibition as a function of the this compound concentration to determine the IC₅₀ value. To determine the mechanism of antagonism (competitive vs. non-competitive), construct agonist dose-response curves in the absence and presence of a fixed concentration of this compound. A rightward shift of the agonist dose-response curve without a change in the maximal response is indicative of competitive antagonism.[11]

Conclusion

References

- 1. What is the mechanism of Alcuronium Chloride? [synapse.patsnap.com]

- 2. Neuromuscular junction - Wikipedia [en.wikipedia.org]

- 3. getbodysmart.com [getbodysmart.com]

- 4. The actions of muscle relaxants at nicotinic acetylcholine receptor isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Open channel and competitive block of nicotinic receptors by pancuronium and atracurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nicotinic receptor binding: Significance and symbolism [wisdomlib.org]

- 7. benchchem.com [benchchem.com]

- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 9. benchchem.com [benchchem.com]

- 10. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]

- 11. Competitive Antagonism of Anesthetic Action at the γ-Aminobutyric Acid Type A Receptor by a Novel Etomidate Analogue with Low Intrinsic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Fluorocurarine Chloride: A Technical Guide to its Synthesis, Properties, and Mechanism of Action as a Norfluorocurarine Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Fluorocurarine chloride, a derivative of the naturally occurring indole (B1671886) alkaloid Norfluorocurarine. This document details the chemical and pharmacological properties of both compounds, offering a comparative analysis for research and drug development purposes. A proposed synthetic protocol for the derivatization of Norfluorocurarine to this compound is presented, alongside detailed experimental methodologies for relevant biological assays. Furthermore, this guide elucidates the mechanism of action of this compound as a ganglionic blocker through its antagonism of nicotinic acetylcholine (B1216132) receptors, visualized via a detailed signaling pathway diagram.

Introduction

Norfluorocurarine is a complex monoterpene indole alkaloid found in various species of the Strychnos and Tabernaemontana genera. Its intricate pentacyclic structure has made it a subject of interest for synthetic chemists. This compound, a quaternary ammonium (B1175870) salt derivative of Norfluorocurarine, exhibits significant biological activity as a short-acting and selective sympathetic ganglionic blocker, leading to a hypotensive effect.[1] This guide explores the relationship between the parent compound, Norfluorocurarine, and its pharmacologically active derivative, this compound.

Comparative Data of Norfluorocurarine and this compound

The following tables summarize the key quantitative data for Norfluorocurarine and this compound, facilitating a direct comparison of their physicochemical and pharmacological properties.

Table 1: Physicochemical Properties

| Property | Norfluorocurarine | This compound |

| Molecular Formula | C₁₉H₂₀N₂O | C₂₀H₂₃ClN₂O |

| Molecular Weight | 292.37 g/mol | 342.86 g/mol [2] |

| CAS Number | 6880-54-2 | 22273-09-2[2] |

| Appearance | Not specified in literature | Solid[2] |

| Solubility | Not specified in literature | Soluble in water and methanol[1] |

| Melting Point | Not specified in literature | 266-267 °C[1] |

Table 2: Pharmacological and Toxicological Data

| Parameter | Norfluorocurarine | This compound |

| Primary Biological Activity | Precursor to other alkaloids | Sympathetic ganglionic blocker[1][2], Nicotinic receptor antagonist[1] |

| Potency | Not well characterized | 6 times as potent as Arfonad (a ganglionic blocker)[1] |

| Effective Dose (Ganglionic Blockade) | Not applicable | 0.02-0.2 mg/kg[1] |

| Effective Dose (Neuromuscular Blockade) | Not applicable | 2-3 mg/kg[1] |

| LD₅₀ (Intravenous, Mouse) | Not available | 4.6 mg/kg[1] |

| LD₅₀ (Subcutaneous, Mouse) | Not available | 102.5 mg/kg[1] |

Synthesis and Experimental Protocols

Total Synthesis of Norfluorocurarine

While numerous strategies for the total synthesis of Norfluorocurarine have been developed, a notable approach is the Vanderwal synthesis. This five-step synthesis utilizes a key intramolecular Diels-Alder cycloaddition of a tryptamine-derived Zincke aldehyde. A detailed protocol for this synthesis has been published and serves as a foundational method for obtaining the precursor molecule.

Proposed Synthesis of this compound from Norfluorocurarine

This compound is the N-methylated quaternary salt of Norfluorocurarine. The following is a proposed experimental protocol for its synthesis based on standard N-methylation procedures for tertiary amines.

Reaction: N-methylation of Norfluorocurarine.

Materials:

-

Norfluorocurarine

-

Methyl iodide (CH₃I)

-

Anhydrous acetonitrile (B52724) (CH₃CN) or another suitable polar aprotic solvent

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Protocol:

-

Dissolve Norfluorocurarine (1.0 equivalent) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.

-

Add an excess of methyl iodide (e.g., 3-5 equivalents) to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.

-

Upon completion of the reaction, the quaternary ammonium salt, this compound, may precipitate out of the solution. If so, it can be collected by filtration.

-

If the product remains in solution, the solvent can be removed under reduced pressure.

-

The crude product should be purified, for example, by recrystallization from a suitable solvent system (e.g., methanol/ether) to yield pure this compound.

Note: This is a generalized protocol and may require optimization for reaction conditions such as solvent, temperature, and reaction time to achieve high yields and purity.

Neuromuscular Blocking Activity Assay

The neuromuscular blocking activity of this compound can be assessed in vitro using a rat phrenic nerve-hemidiaphragm preparation.

Protocol:

-

A phrenic nerve-hemidiaphragm preparation is dissected from a rat and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and aerated with 95% O₂ and 5% CO₂.

-

The phrenic nerve is stimulated with supramaximal square-wave pulses to induce muscle contractions.

-

The contractions of the diaphragm muscle are recorded using an isometric force transducer.

-

After a stabilization period, this compound is added to the organ bath in increasing concentrations.

-

The inhibitory effect of the compound on the nerve-stimulated muscle contractions is recorded, and a concentration-response curve can be generated to determine the IC₅₀ value.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) located in autonomic ganglia. This antagonism prevents the binding of the endogenous neurotransmitter, acetylcholine (ACh), thereby blocking neurotransmission between preganglionic and postganglionic neurons. The blockade of sympathetic ganglia leads to a decrease in sympathetic tone, resulting in vasodilation and a subsequent reduction in blood pressure.

Caption: Antagonistic action of this compound at the nicotinic acetylcholine receptor.

Caption: General experimental workflow for the synthesis and evaluation of this compound.

Conclusion

This compound, a synthetic derivative of Norfluorocurarine, demonstrates potent and selective ganglionic blocking activity. Its mechanism of action via antagonism of nicotinic acetylcholine receptors makes it a valuable tool for pharmacological research. This guide provides a foundational understanding of its properties, a proposed synthetic route, and relevant experimental protocols to aid researchers in the fields of medicinal chemistry and drug development in further exploring the therapeutic potential of this class of compounds. Further investigation is warranted to fully elucidate the structure-activity relationship and to optimize the pharmacological profile of Norfluorocurarine derivatives.

References

An In-depth Technical Guide to the Toxicological Profile of Fluorocurarine Chloride in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorocurarine chloride, an alkaloid derived from the plant Vinca erecta, is a neuromuscular blocking agent with a complex pharmacological profile. Primarily recognized as a short-acting selective sympathetic ganglioblocker, it also exhibits non-depolarizing antagonist activity at the nicotinic receptors of the neuromuscular junction. This dual activity results in hypotension and muscle paralysis, making its toxicological assessment critical for any potential therapeutic development. This document provides a comprehensive overview of the toxicological data for this compound derived from animal models, presenting quantitative toxicity data, detailed experimental protocols, and visualizations of its mechanism of action to support further research and development.

Introduction

Neuromuscular blocking agents (NMBAs) are indispensable in modern medicine, particularly in anesthesia and critical care, to induce muscle relaxation.[1][2] These agents are broadly classified into two categories: depolarizing and non-depolarizing agents.[3][4] Non-depolarizing agents, such as this compound, act as competitive antagonists to acetylcholine (B1216132) (ACh) at the motor end plate, preventing depolarization and thereby causing flaccid paralysis.[1][3]

This compound is specifically noted for its selective action on sympathetic ganglia at lower doses (0.02-0.2 mg/kg), leading to a hypotensive effect. At higher doses (2-3 mg/kg), it blocks neuromuscular conductivity through a non-depolarizing mechanism. An important characteristic is its reported lack of toxicity to the cardiovascular system and absence of influence on M-cholinergic and histaminergic receptors. This profile distinguishes it from other NMBAs that can cause significant adverse effects like histamine (B1213489) release, leading to hypotension and tachycardia.[1][4]

Quantitative Toxicological Data

The acute toxicity of this compound has been evaluated in mice, with data indicating that the route of administration significantly impacts its lethal dose.

Table 1: Acute Toxicity of this compound in Mice

| Route of Administration | Species | LD50 (mg/kg) | Solution Concentration | Reference |

| Intravenous (IVN) | Mouse (MUS) | 4.6 | 0.1% | |

| Subcutaneous (SCU) | Mouse (MUS) | 102.5 | 1% |

LD50: Median lethal dose.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) located at the neuromuscular junction. This mechanism is characteristic of non-depolarizing neuromuscular blocking agents.

The diagram below illustrates the competitive antagonism by this compound at the postsynaptic membrane of the neuromuscular junction. Under normal physiological conditions, the binding of acetylcholine to nAChRs leads to muscle contraction. This compound physically blocks this binding, inhibiting the downstream signaling cascade and resulting in muscle paralysis.

Caption: Competitive antagonism of this compound at the neuromuscular junction.

Experimental Protocols

Detailed methodologies for determining the acute toxicity of chemical substances are crucial for the reproducibility and validation of results. The protocols outlined below are based on standard toxicological testing procedures.

This protocol describes a typical workflow for determining the median lethal dose (LD50) of a substance in an animal model, such as the mouse.

Caption: A generalized workflow for conducting an acute toxicity (LD50) study in animals.

Methodology Details:

-

Test Animals: Healthy, young adult mice are used. Animals are acclimated to laboratory conditions for at least one week prior to dosing.

-

Housing: Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Food and water are provided ad libitum.

-

Dose Preparation: this compound is dissolved in a suitable vehicle (e.g., sterile saline) to achieve the desired concentrations (e.g., 0.1% for intravenous, 1% for subcutaneous administration).

-

Dose Administration: A range of doses, determined from preliminary studies, are administered to different groups of animals. The substance is given in a single dose via the specified route (intravenous or subcutaneous).

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., convulsions, paralysis, respiratory distress), and changes in body weight for a period of up to 14 days post-administration.

-

Data Analysis: The number of mortalities in each dose group is recorded, and the LD50 value is calculated using a standard statistical method, such as probit analysis.

Discussion and Conclusion

The available data indicate that this compound's toxicity is highly dependent on the route of administration, with intravenous exposure being significantly more toxic than subcutaneous. This is expected for a compound that acts on the neuromuscular junction and sympathetic ganglia. The intravenous LD50 of 4.6 mg/kg in mice classifies it as a highly toxic substance via this route.

Its mechanism as a non-depolarizing neuromuscular blocker is well-established for this class of compounds.[1][3] The competitive antagonism at nAChRs is a key toxicological endpoint, leading to respiratory paralysis as the ultimate cause of death in acute overdose. The reported lack of cardiovascular and histamine-related side effects at therapeutic doses is a notable feature that warrants further investigation.

For drug development professionals, the significant difference between the ganglionic blocking dose (0.02-0.2 mg/kg) and the neuromuscular blocking dose (2-3 mg/kg) suggests a potential therapeutic window that could be exploited. However, the narrow therapeutic index often associated with neuromuscular blockers necessitates careful dose-finding and safety pharmacology studies. Future research should focus on establishing No-Observed-Adverse-Effect-Level (NOAEL) and Lowest-Observed-Adverse-Effect-Level (LOAEL) from repeated-dose toxicity studies in relevant animal models. Additionally, comprehensive safety pharmacology studies are required to fully characterize its effects on the cardiovascular, respiratory, and central nervous systems.

References

Methodological & Application

Application Notes and Protocols for Fluorocurarine Chloride in Rodent In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorocurarine chloride, also known as Vincanine chlormethylate, is a non-depolarizing neuromuscular blocking agent. It functions as a competitive antagonist at nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction. This action prevents acetylcholine from binding to its receptors, thereby inhibiting muscle contraction. These characteristics make it a valuable tool for in vivo research in rodents to study neuromuscular function and related pathologies. This document provides detailed application notes and protocols for the use of this compound in rodent models, with a focus on dosage, administration, and experimental procedures.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound dosage and toxicity in rodents. It is important to note that specific data for rats is limited, and researchers should exercise caution and perform dose-response studies to determine the optimal dosage for their specific experimental model and conditions.

| Parameter | Species | Route of Administration | Dosage/Value | Effect | Reference |

| Effective Dose | Rodent Models | Not Specified | 0.1 - 0.5 mg/kg | Muscle Paralysis | |

| Not Specified | 2 - 3 mg/kg | Neuromuscular Blockade | |||

| LD50 | Mouse | Intravenous (IV) | 4.6 mg/kg | Lethal Dose, 50% | |

| Mouse | Subcutaneous (SC) | 102.5 mg/kg | Lethal Dose, 50% |

Note: No specific LD50 data for rats has been identified in the reviewed literature.

Signaling Pathway

This compound exerts its effect by competitively inhibiting the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction.

Experimental Protocols

Preparation of this compound Solution

-

Materials:

-

This compound powder

-

Sterile, pyrogen-free isotonic saline (0.9% NaCl)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Analytical balance

-

-

Procedure:

-

Accurately weigh the desired amount of this compound powder using an analytical balance.

-

Dissolve the powder in a precise volume of sterile isotonic saline to achieve the desired stock concentration.

-

Gently vortex the solution until the powder is completely dissolved.

-

Prepare fresh solutions on the day of the experiment. If storage is necessary, consult the manufacturer's instructions, though it is generally recommended to use fresh preparations for in vivo studies.

-

Animal Models

-

Species: Mice (e.g., C57BL/6, BALB/c) or Rats (e.g., Sprague-Dawley, Wistar).

-

Health Status: Use healthy animals free from any signs of disease.

-

Acclimation: Allow animals to acclimate to the laboratory environment for at least one week before the experiment.

-

Ethics: All animal procedures must be performed in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC).

Administration of this compound

The choice of administration route will depend on the desired onset and duration of action.

-

Intravenous (IV) Injection (Tail Vein):

-

Purpose: Rapid onset of neuromuscular blockade.

-

Procedure:

-

Restrain the rodent in a suitable device.

-

Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

-

Disinfect the injection site with 70% ethanol.

-

Insert a 27-30 gauge needle attached to a syringe containing the this compound solution into one of the lateral tail veins.

-

Inject the solution slowly.

-

Monitor the animal closely for the onset of neuromuscular blockade.

-

-

-

Subcutaneous (SC) Injection:

-

Purpose: Slower absorption and potentially longer duration of action compared to IV.

-

Procedure:

-

Gently restrain the rodent.

-

Lift the loose skin over the back or flank to form a tent.

-

Insert a 25-27 gauge needle into the base of the skin tent.

-

Aspirate briefly to ensure a blood vessel has not been entered.

-

Inject the solution.

-

Gently massage the injection site to aid dispersion.

-

-

-

Intraperitoneal (IP) Injection:

-

Purpose: A common route for systemic administration in rodents.

-

Procedure:

-

Restrain the rodent with its head tilted downwards.

-

Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

-

Aspirate to ensure that the needle has not entered the bladder or intestines.

-

Inject the solution.

-

-

Assessment of Neuromuscular Blockade

-

Grip Strength Test:

-

Procedure: Allow the rodent to grasp a wire grid attached to a force meter. Gently pull the animal backward by the tail until it releases its grip. The peak force generated is recorded. A decrease in grip strength indicates neuromuscular blockade.

-

-

Righting Reflex:

-

Procedure: Place the animal on its back. The time it takes for the animal to right itself to a prone position is recorded. An increased time or inability to right itself indicates neuromuscular blockade.

-

-

Electrophysiological Monitoring (Advanced):

-

Procedure: This involves stimulating a peripheral nerve (e.g., sciatic nerve) and recording the compound muscle action potential (CMAP) from a corresponding muscle (e.g., gastrocnemius). A reduction in the CMAP amplitude following this compound administration indicates neuromuscular blockade. This method provides a quantitative measure of the degree of blockade.

-

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study using this compound in rodents.

Important Considerations

-

Respiratory Support: Since this compound causes paralysis of skeletal muscles, including the diaphragm, animals must be appropriately ventilated if the dose used is sufficient to cause respiratory depression.

-

Anesthesia: For invasive procedures or to minimize distress, appropriate anesthesia should be used in conjunction with this compound. Note that some anesthetics can potentiate the effects of neuromuscular blockers.

-

Dose-Response: It is critical to perform a dose-response study to determine the effective dose (ED50) and lethal dose (LD50) in the specific rodent strain and experimental conditions being used.

-

Reversal Agents: In some experimental paradigms, the use of a reversal agent, such as an acetylcholinesterase inhibitor (e.g., neostigmine), may be necessary to counteract the effects of this compound.

By following these application notes and protocols, researchers can effectively and safely utilize this compound for in vivo studies in rodents to investigate various aspects of neuromuscular function and pharmacology.

application of Fluorocurarine chloride in studies of synaptic plasticity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. Two of the most extensively studied forms of synaptic plasticity are Long-Term Potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons, and Long-Term Depression (LTD), a long-lasting reduction in synaptic efficacy. The modulation of these processes is a key area of research in neuroscience and drug development.

Fluorocurarine chloride is a competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs) and has been noted to alter chloride ion transport.[1][2][3][4][5] While traditionally used as a short-acting sympathetic ganglioblocker, its dual mechanism of action suggests a potential, yet unexplored, role in the intricate regulation of synaptic plasticity. This document provides a hypothetical framework and detailed protocols for investigating the effects of this compound on synaptic plasticity, particularly in the context of LTP and LTD in the hippocampus.

Hypothesized Mechanism of Action in Synaptic Plasticity

Given its known pharmacological profile, this compound may influence synaptic plasticity through two primary pathways:

-

Antagonism of Nicotinic Acetylcholine Receptors (nAChRs): nAChRs are widely expressed in the central nervous system and are known to modulate synaptic transmission and plasticity. By blocking these receptors, this compound could inhibit acetylcholine-mediated enhancement of neurotransmitter release and postsynaptic depolarization, thereby potentially inhibiting the induction of certain forms of LTP.

-

Modulation of Chloride Ion Transport: The efficacy of inhibitory neurotransmission, primarily mediated by GABA-A receptors, is critically dependent on the chloride gradient across the neuronal membrane. By potentially altering chloride transport, this compound could shift the balance of excitation and inhibition, which in turn could modulate the threshold for inducing both LTP and LTD.

Application Notes

This compound can be a valuable tool for dissecting the roles of cholinergic signaling and chloride homeostasis in synaptic plasticity. Potential research applications include:

-

Investigating the contribution of nAChRs to different forms of LTP and LTD: By comparing the effects of this compound on LTP/LTD induced by various protocols (e.g., high-frequency stimulation vs. theta-burst stimulation), researchers can probe the involvement of cholinergic modulation in these processes.

-

Elucidating the role of chloride-dependent inhibition in synaptic plasticity: The potential effects of this compound on chloride transport can be leveraged to study how alterations in inhibitory tone affect the induction and maintenance of synaptic potentiation and depression.

-

Screening for novel modulators of synaptic plasticity: As a compound with a dual mechanism, this compound can be used as a reference compound in screens for new drugs targeting both cholinergic and inhibitory pathways for the treatment of cognitive disorders.

Quantitative Data Presentation

The following tables are examples of how to structure quantitative data obtained from experiments investigating the effects of this compound on synaptic plasticity.

Table 1: Effect of this compound on Long-Term Potentiation (LTP) in Hippocampal Slices

| Treatment Group | n | Baseline fEPSP Slope (mV/ms) | fEPSP Slope 60 min post-HFS (% of Baseline) |

| Control (ACSF) | 12 | 0.52 ± 0.04 | 155.3 ± 5.1 |

| This compound (1 µM) | 10 | 0.51 ± 0.05 | 130.8 ± 4.7* |

| This compound (10 µM) | 10 | 0.49 ± 0.04 | 112.1 ± 3.9** |

| This compound (100 µM) | 10 | 0.50 ± 0.05 | 101.5 ± 2.8*** |

*p < 0.05, **p < 0.01, ***p < 0.001 compared to Control. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Long-Term Depression (LTD) in Hippocampal Slices

| Treatment Group | n | Baseline fEPSP Slope (mV/ms) | fEPSP Slope 60 min post-LFS (% of Baseline) |

| Control (ACSF) | 12 | 0.54 ± 0.03 | 72.4 ± 3.8 |

| This compound (1 µM) | 10 | 0.53 ± 0.04 | 70.1 ± 4.1 |

| This compound (10 µM) | 10 | 0.55 ± 0.05 | 65.2 ± 3.5 |

| This compound (100 µM) | 10 | 0.52 ± 0.04 | 58.9 ± 4.2* |

*p < 0.05 compared to Control. Data are presented as mean ± SEM.

Experimental Protocols

Protocol 1: Preparation of Acute Hippocampal Slices

-

Anesthetize a young adult rodent (e.g., P21-P35 Wistar rat) with an appropriate anesthetic (e.g., isoflurane) and decapitate.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (ACSF) of the following composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.

-

Trim the brain to isolate the hippocampus.

-

Cut 300-400 µm thick transverse hippocampal slices using a vibratome.

-

Transfer the slices to a holding chamber with oxygenated ACSF at 32-34°C for at least 30 minutes to recover.

-

Subsequently, maintain the slices at room temperature (22-25°C) in oxygenated ACSF for at least 1 hour before recording.

Protocol 2: Field Excitatory Postsynaptic Potential (fEPSP) Recordings and Induction of LTP/LTD

-

Transfer a single slice to a recording chamber continuously perfused with oxygenated ACSF at 30-32°C.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

-

Deliver baseline stimuli (e.g., 0.05 Hz) to evoke fEPSPs. Adjust the stimulus intensity to elicit a response that is 30-40% of the maximal amplitude.

-

Record a stable baseline for at least 20 minutes.

-

Apply this compound at the desired concentration to the perfusion bath and continue recording for another 20 minutes to assess its effect on basal synaptic transmission.

-

For LTP induction: Apply high-frequency stimulation (HFS), such as three trains of 100 Hz for 1 second, separated by 20 seconds.

-

For LTD induction: Apply low-frequency stimulation (LFS), such as 900 pulses at 1 Hz.

-

After the induction protocol, resume baseline stimulation (0.05 Hz) and record for at least 60 minutes to monitor the potentiation or depression of the fEPSP slope.

-

Analyze the data by normalizing the fEPSP slope to the pre-induction baseline.

Visualizations

Caption: Hypothesized signaling pathway for this compound's effect on LTP via nAChR antagonism.

Caption: Experimental workflow for studying the effects of this compound on synaptic plasticity.

References

- 1. Regulation of Synaptic Transmission and Plasticity by Neuronal Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotinic mechanisms influencing synaptic plasticity in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Frontiers | Nicotinic Acetylcholine Receptors in the Brain: Subunit Diversity, Circuit and Behavioral Functions, Therapeutic Potential, and Disease Implications [frontiersin.org]

- 5. academic.oup.com [academic.oup.com]

Application Note: Fluorocurarine Chloride for High-Throughput Screening of nAChR Modulators

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nicotinic acetylcholine (B1216132) receptors (nAChRs) are ligand-gated ion channels integral to synaptic transmission in both the central and peripheral nervous systems.[1] These receptors are pentameric structures assembled from a combination of 16 different subunits, leading to a wide diversity of nAChR subtypes.[2] This diversity allows for varied physiological roles, including involvement in learning, memory, and reward pathways.[1] Dysfunction of nAChRs is implicated in numerous neurological conditions such as Alzheimer's disease, Parkinson's disease, and nicotine (B1678760) addiction, making them critical therapeutic targets.[1][3]

The discovery of novel and subtype-selective nAChR modulators is a key objective in drug development. High-throughput screening (HTS) offers an efficient strategy for interrogating large compound libraries to identify such molecules.[4] This application note describes the use of Fluorocurarine chloride, a fluorescent antagonist of nAChRs, in a competitive binding assay format suitable for HTS. The primary screening method detailed is a fluorescence polarization (FP) assay, a robust, homogeneous technique ideal for identifying ligands that displace the fluorescent probe from the receptor.[5][6] Additionally, a protocol for an orthogonal, cell-based functional assay using a Fluorometric Imaging Plate Reader (FLIPR) is provided for hit confirmation and validation.[7][8]

Principle of the Assay: Fluorescence Polarization

Fluorescence Polarization (FP) is a technique used to monitor binding events in solution. The assay principle is based on the rotational speed of a fluorescent molecule. A small, fluorescently labeled ligand, such as this compound, tumbles rapidly in solution when unbound, and when excited with plane-polarized light, it emits depolarized light.[5] However, when this compound binds to a much larger molecule like the nAChR protein, its rotational motion is significantly slowed. This slower tumbling results in the emission of light that remains highly polarized.

In a competitive HTS format, test compounds from a library are introduced to a mixture of the nAChR and this compound. If a test compound displaces the fluorescent probe from the receptor's binding site, the freed this compound will begin to tumble rapidly again, leading to a decrease in the measured fluorescence polarization. This change in polarization is directly proportional to the binding affinity of the test compound for the nAChR.

nAChR Signaling Pathway

Activation of nAChRs by an agonist like acetylcholine (ACh) initiates a cascade of intracellular events. The binding of the agonist opens the ion channel, permitting an influx of cations (primarily Na⁺ and Ca²⁺), which leads to the depolarization of the cell membrane. This electrical signal can trigger downstream signaling pathways, including the PI3K-Akt and MAPK/ERK pathways, influencing various cellular functions.[1] Antagonists, such as this compound, prevent this channel opening by blocking the agonist binding site.

Figure 1. nAChR signaling and antagonist mechanism.

Materials and Reagents

-

Receptor: Purified nAChR protein (e.g., α4β2 or α7 subtype) or membrane preparations from cells expressing the target nAChR subtype.

-

Fluorescent Probe: this compound.

-

Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, with 0.01% Bovine Serum Albumin (BSA) to prevent non-specific binding.

-

Test Compounds: Compound library dissolved in 100% Dimethyl Sulfoxide (DMSO).

-

Reference Antagonist: Mecamylamine or another known nAChR antagonist.

-

Microplates: Low-volume, black, 384-well microplates (non-binding surface recommended).

-

Plate Reader: A microplate reader capable of measuring fluorescence polarization.

Experimental Protocols

Protocol 1: Fluorescence Polarization (FP) HTS Assay

This protocol describes a competitive binding assay to screen for compounds that displace this compound from the nAChR.

Figure 2. Experimental workflow for the FP-based HTS assay.

Procedure:

-

Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each test compound from the library into a 384-well microplate. For controls, dispense 50 nL of DMSO (negative control, 0% inhibition) and 50 nL of a saturating concentration of a reference antagonist (positive control, 100% inhibition).

-

Receptor Addition: Add 10 µL of the nAChR preparation (at a final concentration of ~1-5 nM, to be optimized) in Assay Buffer to all wells.

-

Probe Addition: Add 10 µL of this compound (at a final concentration near its Kd value, e.g., 5-10 nM) in Assay Buffer to all wells. The final assay volume is 20 µL.

-

Incubation: Centrifuge the plates briefly to mix, then incubate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

-

Measurement: Read the plates on a fluorescence polarization-capable plate reader. Use excitation and emission wavelengths appropriate for this compound (e.g., Ex: 485 nm, Em: 520 nm). Data is collected in millipolarization units (mP).

Protocol 2: Orthogonal Hit Validation (FLIPR Membrane Potential Assay)

This cell-based functional assay confirms that hits from the primary screen can inhibit nAChR function. The assay measures changes in membrane potential in response to an agonist.[7]

Procedure:

-

Cell Plating: Seed cells stably expressing the target nAChR subtype into 384-well black, clear-bottom microplates at a density of 7,000-10,000 cells per well. Incubate overnight at 37°C.[4]

-

Dye Loading: Aspirate the culture medium and wash the cells once with Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4). Add 20 µL of a membrane potential-sensitive fluorescent dye (e.g., FLIPR Membrane Potential Assay Kit) to each well and incubate for 60 minutes at 37°C.[7]

-

Compound Addition: Transfer the plate to the FLIPR instrument. Add confirmed hits from the primary screen at various concentrations.

-

Agonist Stimulation & Reading: After a brief pre-incubation with the compounds, add an EC₈₀ concentration of an nAChR agonist (e.g., nicotine). Immediately begin measuring fluorescence intensity kinetically over 2-3 minutes.[4] An antagonist will inhibit the agonist-induced increase in fluorescence.

Data Analysis and Presentation

Primary HTS Data Analysis

The quality of the HTS assay is first assessed by calculating the Z'-factor, which measures the separation between the positive and negative controls.[2] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

Z'-Factor Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| Where SD is the standard deviation and Mean is the average signal of the positive (pos) and negative (neg) controls.

Raw data from test compounds are then normalized to the controls to determine the percent inhibition.

Percent Inhibition Calculation: % Inhibition = 100 * (mP_neg - mP_sample) / (mP_neg - mP_pos) Where mP is the millipolarization value for the negative control, positive control, and the test sample.

Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

Figure 3. HTS data analysis and hit identification workflow.

Quantitative Data Summary